DM1-马来酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

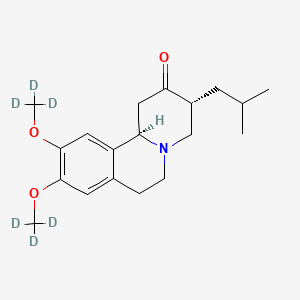

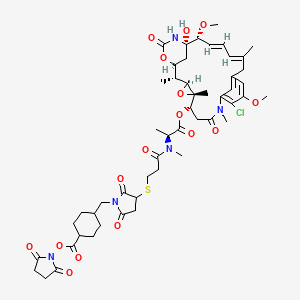

DM1-SMCC 是一种用于开发抗体-药物偶联物 (ADC) 的化合物。它由一种有效的微管破坏剂 DM1 (美坦新) 和一种化学连接体,琥珀酰亚胺基-4-(N-马来酰亚胺甲基) 环己烷-1-羧酸酯 (SMCC) 组成。 这种组合允许将细胞毒性剂靶向递送到特定细胞,使其成为癌症治疗中的一种宝贵工具 .

科学研究应用

DM1-SMCC 具有广泛的科学研究应用,包括:

化学: 用作 ADC 合成中的连接体.

生物学: 研究其在靶向药物递送系统中的作用.

医学: 用于开发癌症疗法,特别是针对 HER2 阳性乳腺癌.

工业: 用于生产用于临床的 ADC.

作用机制

DM1-SMCC 通过以下机制发挥作用:

生化分析

Biochemical Properties

DM1-SMCC plays a significant role in biochemical reactions. The DM1 component of DM1-SMCC is a potent microtubule-disrupting agent . It interacts with tubulin, a globular protein, and inhibits its polymerization, thereby disrupting the formation of microtubules . This interaction leads to cell cycle arrest and ultimately cell death .

Cellular Effects

DM1-SMCC has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of DM1-SMCC involves binding interactions with biomolecules and changes in gene expression. The DM1 component binds to tubulin and inhibits its polymerization, disrupting microtubule dynamics . This leads to cell cycle arrest in the G2/M phase and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DM1-SMCC can change over time. The stability of DM1-SMCC is a crucial factor in its effectiveness. The non-reducible thioether linker, SMCC, provides stability to the ADC, preventing premature release of the cytotoxic drug .

Dosage Effects in Animal Models

The effects of DM1-SMCC vary with different dosages in animal models. Higher doses of DM1-SMCC have been shown to result in further improvement in tumor regression . The optimal dosage needs to be carefully determined to avoid potential toxic or adverse effects at high doses.

Metabolic Pathways

DM1-SMCC is involved in the metabolic pathway of tubulin polymerization. The DM1 component of DM1-SMCC inhibits this process, disrupting microtubule dynamics and leading to cell cycle arrest .

Transport and Distribution

DM1-SMCC is transported and distributed within cells and tissues via the circulatory system. Once inside the cell, DM1-SMCC is internalized and the cytotoxic drug is released .

Subcellular Localization

DM1-SMCC is localized in the cytoplasm where it interacts with tubulin to exert its effects . The DM1 component of DM1-SMCC binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

准备方法

合成路线和反应条件

DM1-SMCC 的合成涉及通过酰胺键偶联反应将 DM1 偶联到 SMCC。该过程从制备包含 100 mM 磷酸钠和 150 mM 氯化钠的偶联缓冲液开始,pH 值为 7.25。 SMCC 的活化 N-羟基琥珀酰亚胺酯与 DM1 的硫醇基团反应形成最终产物 .

工业生产方法

DM1-SMCC 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控的反应条件,以确保最终产品的稳定性和质量。 该化合物的纯化通常通过色谱技术实现 .

化学反应分析

反应类型

DM1-SMCC 经历了几种类型的化学反应,包括:

取代反应: SMCC 的 N-羟基琥珀酰亚胺酯基团与伯胺反应形成稳定的酰胺键.

偶联反应: SMCC 的马来酰亚胺基团与硫醇基团反应形成硫醚键.

常用试剂和条件

试剂: N-羟基琥珀酰亚胺酯、马来酰亚胺、磷酸钠、氯化钠。

条件: pH 7-9,室温,水性缓冲液 .主要产物

相似化合物的比较

与其他类似化合物相比,DM1-SMCC 独特之处在于其不可裂解的硫醚连接体,它提供了更高的稳定性和更长的血浆半衰期 . 类似的化合物包括:

曲妥珠单抗-SMCC-DM1: 另一种具有相似连接体但不同抗体的 ADC.

布伦妥莫单抗维多汀: 一种具有可裂解连接体和不同细胞毒性剂的 ADC.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUWZMNTKHTIN-MLSWMBHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H66ClN5O16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1072.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) in creating the Antibody-Drug Conjugate (ADC) DM1-Smcc?

A1: SMCC acts as a critical linker molecule in constructing the DM1-Smcc antibody-drug conjugate. [] The research highlights SMCC's function in connecting the antibody Trastuzumab to the cytotoxic agent, Maytansinoid derivative (DM1). This linking strategy is crucial for delivering the potent DM1 specifically to target cells, enhancing its therapeutic efficacy while potentially minimizing off-target effects.

Q2: How does the synthesis process described in the paper contribute to the development of DM1-Smcc?

A2: The paper outlines a detailed synthesis method for creating SMCC and subsequently conjugating it to Trastuzumab and DM1. [] This detailed protocol is essential for researchers aiming to replicate the production of DM1-Smcc, facilitating further investigations into its therapeutic potential. By providing a clear roadmap for synthesis, the research contributes valuable knowledge to the field of antibody-drug conjugate development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。